E3 ligase Ligand-Linker Conjugate 29
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand-Linker Conjugate 29 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. The ubiquitin-proteasome system, which includes E3 ligases, plays a crucial role in maintaining cellular protein homeostasis by marking unwanted proteins for degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 29 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of various reagents and catalysts to achieve the desired chemical structure.
Linker Attachment: The linker is then attached to the ligand through a series of chemical reactions.
Final Conjugation: The final step involves conjugating the ligand-linker complex to the target protein ligand.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
化学反应分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 29 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Conjugation Reactions: The synthesis of the conjugate involves various conjugation reactions, such as amide bond formation and esterification.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups.
Major Products
The major product of these reactions is the fully functional this compound, which can effectively target and degrade specific proteins within cells .
科学研究应用
E3 ligase Ligand-Linker Conjugate 29 has a wide range of scientific research applications:
作用机制
E3 ligase Ligand-Linker Conjugate 29 exerts its effects through the formation of a ternary complex involving the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
相似化合物的比较
Similar Compounds
Cereblon Ligand-Linker Conjugates: Similar in structure and function, but with different E3 ligase ligands.
Von Hippel-Lindau Ligand-Linker Conjugates: Another class of PROTACs that use a different E3 ligase.
Uniqueness
E3 ligase Ligand-Linker Conjugate 29 is unique in its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds .
属性
分子式 |
C28H37N5O6 |
---|---|
分子量 |
539.6 g/mol |
IUPAC 名称 |
tert-butyl 2-[(3S)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m0/s1 |
InChI 键 |
RWXDWGBEGCJTKS-HXBUSHRASA-N |
手性 SMILES |
CC(C)(C)OC(=O)CN1CC[C@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
规范 SMILES |
CC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。